molecular formula C15H16ClNO3S B2400082 5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide CAS No. 1797879-43-6

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2400082
CAS No.: 1797879-43-6
M. Wt: 325.81
InChI Key: WFZMAAMIIORMAH-UHFFFAOYSA-N
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Description

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a chlorine atom, and a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, where the thiophene carboxylic acid is reacted with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution Reactions: The chlorine atom and the methoxyphenyl ethyl group are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure with a benzamide group instead of a thiophene ring.

    3-methoxyphenylboronic acid: Contains a methoxyphenyl group but lacks the thiophene and carboxamide functionalities.

Uniqueness

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to the combination of its thiophene ring, carboxamide group, and specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a carboxamide group, a methoxyphenyl moiety, and a chlorine atom. Its molecular formula is C16H17ClN2O4SC_{16}H_{17}ClN_{2}O_{4}S. The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur.
  • Introduction of the Carboxamide Group : The thiophene derivative is reacted with an appropriate amine to form the amide bond.
  • Substitution with the Methoxyphenyl Group : Nucleophilic substitution reactions are employed to introduce the methoxyphenyl group using methoxyphenyl halides and bases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the biological context.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated that it has potent activity against various pathogens. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating strong effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In cell line assays, it demonstrated cytotoxic effects against various cancer types, including lung and colon cancer cells. The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 family proteins .

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various pyrazole derivatives, this compound was among those showing promising antimicrobial activity, with effective inhibition zones observed during testing .
  • Anti-inflammatory Mechanism : A study investigated its ability to inhibit LPS-induced TNF-alpha release in vitro, revealing significant reductions in cytokine levels at concentrations as low as 10 µM .
  • Cytotoxicity in Cancer Models : In xenograft models, this compound exhibited tumor growth inhibition comparable to established chemotherapeutics, suggesting its potential as a novel anticancer agent .

Properties

IUPAC Name

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-19-11-5-3-4-10(8-11)12(20-2)9-17-15(18)13-6-7-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZMAAMIIORMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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